N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by its sulfonamide, pyridazinyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple reaction steps:
Formation of the Pyridazinyl Intermediate: The initial step often involves the preparation of the 6-methylpyridazin-3-yl intermediate through cyclization reactions from appropriate starting materials.
Etherification: The pyridazinyl intermediate is then subjected to etherification with a 4-hydroxyphenyl compound under controlled conditions to form the (6-methylpyridazin-3-yl)oxyphenyl intermediate.
Sulfonation: The next step involves sulfonation of the intermediate using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Acetamide Formation: Finally, the sulfonamide compound undergoes amidation with acetic anhydride or acetyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation and Reduction: Due to the presence of sulfonamide and acetamide groups, the compound can participate in oxidation and reduction reactions, often modifying its functional groups.
Substitution Reactions: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Hydrolysis: The acetamide group can undergo hydrolysis in acidic or basic conditions, leading to the formation of corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or hydroxide ions.
Major Products
Oxidation: Yields sulfonic acids or sulfonamides.
Reduction: Produces amines or reduced sulfonamides.
Substitution: Forms various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, the compound is utilized as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology
In biological research, it serves as a probe or marker in biochemical assays and studies involving enzyme activity and protein interactions.
Medicine
Pharmacologically, it is investigated for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities due to its structural features.
Industry
Industrially, it finds applications in the development of specialty chemicals, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide involves interaction with molecular targets such as enzymes or receptors. It exerts its effects through binding and modulating biological pathways, often through inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides, acetanilides, and pyridazinyl derivatives, such as:
N-(4-sulfamoylphenyl)acetamide
N-(4-(N-(4-hydroxyphenyl)sulfamoyl)phenyl)acetamide
6-methylpyridazin-3-yl derivatives
Unique Features
What sets N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[[4-(6-methylpyridazin-3-yl)oxyphenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-3-12-19(22-21-13)27-17-8-4-16(5-9-17)23-28(25,26)18-10-6-15(7-11-18)20-14(2)24/h3-12,23H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZAUXPXODUKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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